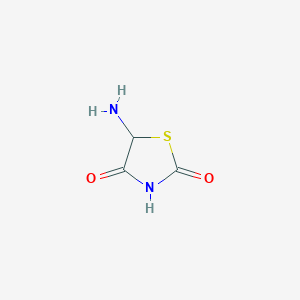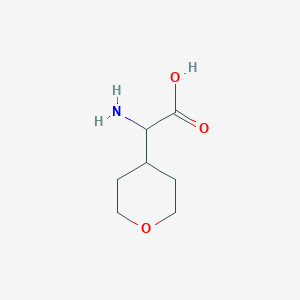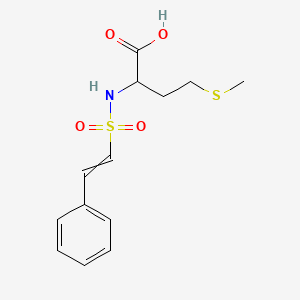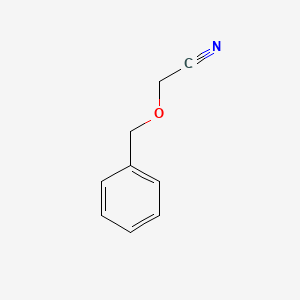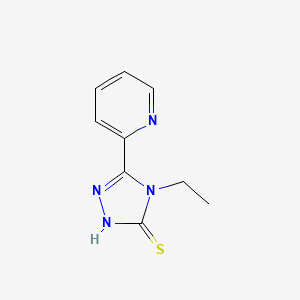
4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol" is a heterocyclic molecule that contains a 1,2,4-triazole ring, a pyridine ring, and a thiol group. This structure is a part of a broader class of triazole derivatives that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the reaction of various precursors such as thiosemicarbazides, thioureas, and chlorohydrines with different reagents to form the triazole core . For instance, the reaction of ethyl 2-(2-pyridylacetate) with thiosemicarbazide leads to the formation of 1,2,4-triazole derivatives . Similarly, the reaction of amines with chlorohydrine derivatives can yield triazoline-thione derivatives . The synthesis process is confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and MS, and in some cases, the molecular structures are further confirmed by X-ray crystallography .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring fused with a pyridine ring. The dihedral angle between these rings can vary, indicating different degrees of planarity in the molecules . The molecular geometry, vibrational frequencies, and chemical shift values are often determined using spectroscopic methods and computational techniques like Hartree-Fock (HF) and density functional theory (DFT) . X-ray crystallography provides a definitive structural analysis, revealing the crystalline form and molecular conformation .
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the thiol group and the nitrogen atoms in the triazole ring. These sites allow for further functionalization and the formation of hybrid molecules with potential pharmacological properties . The reactivity of these compounds enables the synthesis of a wide range of derivatives with different substituents, which can be tailored for specific biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their potential applications. The compounds exhibit a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antimalarial effects . Spectroscopic characterization provides insights into the electronic and vibrational properties of the molecules, which are correlated with their chemical reactivity and biological activity . Computational studies offer predictions of properties such as molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains. For instance, a study by Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities, revealing good to moderate activity for most compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). Similarly, Karpun and Polishchuk (2021) synthesized new S-substituted derivatives of 1,2,4-triazole-3-thiols and evaluated their antimicrobial activity, finding promising results against various microbial strains (Karpun & Polishchuk, 2021).
Corrosion Inhibition
Another significant application of 4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol is in corrosion inhibition. Research by Ansari et al. (2014) explored the use of Schiff’s bases of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid, finding notable inhibition performance (Ansari, Quraishi, & Singh, 2014). Additionally, a study by Orhan et al. (2012) demonstrated that allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol exhibited effective corrosion protection for mild steel (Orhan, Ercan, Koparir, & Soylemez, 2012).
Catalytic Activities
The catalytic activities of these triazole derivatives have also been a focus of research. Adiguzel et al. (2020) conducted a computational study on pyridine-substituted-bis-1,2,4-triazole derivatives, investigating their catalytic activities in biaryl synthesis and providing insights into their structural properties (Adiguzel, Aktan, Evren, & Çetin, 2020).
Anti-Inflammatory and Antioxidant Properties
These compounds have also been studied for their potential in pharmacological applications. Toma et al. (2017) synthesized pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their anti-inflammatory activity, discovering several compounds with significant potential (Toma, Mogoșan, Vlase, Leonte, & Zaharia, 2017). Bekircan et al. (2008) synthesized and evaluated the antioxidant properties of certain 1,2,4-triazole derivatives, highlighting their potential as antioxidants (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Propiedades
IUPAC Name |
4-ethyl-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-2-13-8(11-12-9(13)14)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPBGDLTPFQSKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395447 |
Source


|
| Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-pyridin-2-yl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
438231-11-9 |
Source


|
| Record name | 4-Ethyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

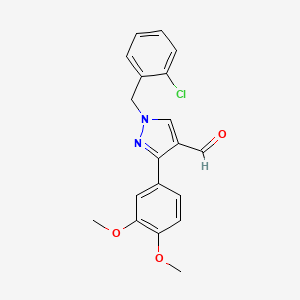
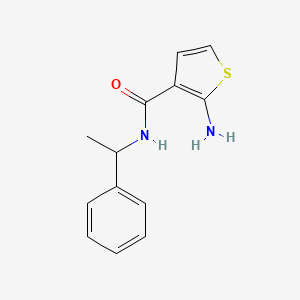

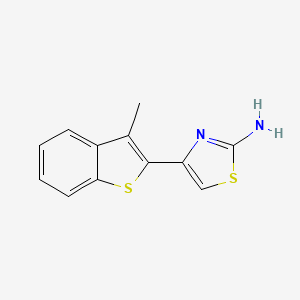
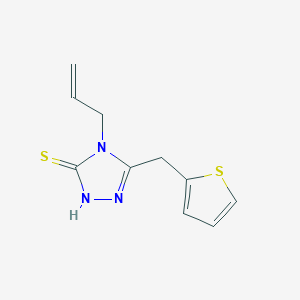
![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)
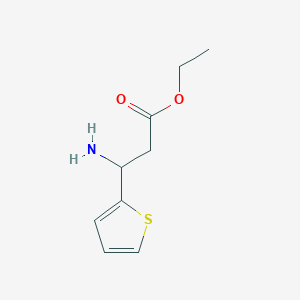
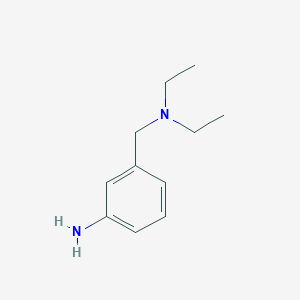
![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)
